CID 156588670
Description
It is a biologically active C-glycoside that acts as an activator of glycosaminoglycans (GAGs) biosynthesis . This compound is significant in various scientific and industrial applications due to its unique properties.
Properties
InChI |
InChI=1S/C8H12O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h8-12H,2-3H2,1H3/t8-/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMXDSICLKTPRD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C](C[C]1C([C]([C](CO1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C](C[C]1[C@@H]([C]([C](CO1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pro-xylane involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of catalysts and specific solvents to achieve high purity and yield .
Industrial Production Methods
Industrial production of (S)-Pro-xylane typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(S)-Pro-xylane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(S)-Pro-xylane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of (S)-Pro-xylane involves its role as an activator of glycosaminoglycans (GAGs) biosynthesis. It interacts with specific molecular targets and pathways to enhance the production of GAGs, which are essential for maintaining the extracellular matrix and cellular functions . This action is particularly beneficial in skin care, where it helps improve skin hydration and elasticity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Pro-xylane include other C-glycosides and glycosaminoglycan activators. Some examples are:
- ®-Pro-xylane
- Hydroxypropyl tetrahydropyrantriol derivatives .
Uniqueness
(S)-Pro-xylane is unique due to its specific stereochemistry, which influences its biological activity and effectiveness as a GAGs biosynthesis activator. This stereochemistry makes it more effective in certain applications compared to its enantiomers and other similar compounds .
Q & A
Basic Question
- Methodological Answer: Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions . For example:
- "How does the molecular stability of this compound (intervention) compare to structurally analogous compounds (comparison) under varying pH conditions (outcome) over 24-hour incubation (time)?"
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability . Avoid vague terms (e.g., "study," "explore") and prioritize measurable outcomes .
What systematic approaches are recommended for conducting literature reviews on this compound?
Basic Question
- Methodological Answer:
- Step 1: Use Google Scholar and discipline-specific databases (e.g., PubMed, Reaxys) with Boolean operators (e.g., "this compound" AND "spectroscopic characterization") .
- Step 2: Prioritize primary sources (peer-reviewed articles) over secondary summaries .
- Step 3: Track citations of seminal papers to identify recent advances .
- Step 4: Organize findings using reference managers (e.g., Zotero, EndNote) to ensure proper attribution .
How should researchers design experiments to evaluate this compound’s physicochemical properties?
Basic Question
- Methodological Answer:
- Variables: Define independent (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, stability) .
- Controls: Include positive/negative controls (e.g., known stable/unstable analogs) .
- Reproducibility: Document instrumentation parameters (e.g., NMR frequency, HPLC column type) and reagent sources .
- Pilot Studies: Conduct small-scale trials to refine protocols before full experimentation .
How can researchers resolve contradictions in experimental data for this compound?
Advanced Question
- Methodological Answer:
- Step 1: Identify the principal contradiction (e.g., conflicting solubility values) and analyze its impact on downstream conclusions .
- Step 2: Re-examine methodology for bias (e.g., calibration errors, sample degradation) .
- Step 3: Use statistical tools (e.g., Grubbs’ test for outliers, ANOVA for variance analysis) to quantify discrepancies .
- Step 4: Cross-validate results with alternative techniques (e.g., XRD for crystallinity if DSC data conflicts) .
What strategies optimize the integration of computational and experimental data for this compound?
Advanced Question
- Methodological Answer:
- Synergy: Combine molecular dynamics simulations (computational) with experimental NMR/IR spectra to validate predicted conformers .
- Data Alignment: Use software (e.g., Gaussian, Schrödinger Suite) to overlay computational and empirical data, adjusting force fields as needed .
- Error Analysis: Quantify deviations (e.g., RMSD for structural comparisons) and refine models iteratively .
How should researchers address ethical and reproducibility challenges in studies involving this compound?
Advanced Question
- Methodological Answer:
- Ethics: Disclose funding sources, conflicts of interest, and compliance with institutional review boards .
- Reproducibility: Provide raw data (e.g., spectral files, chromatograms) in supplementary materials .
- Peer Review: Pre-submit protocols to repositories like *Protocols.io * for community feedback .
What frameworks guide the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Advanced Question
- Methodological Answer:
- Design: Apply retrosynthetic analysis to plan derivative synthesis, prioritizing functional groups linked to bioactivity .
- Characterization: Use hyphenated techniques (e.g., LC-MS, GC-FID) to confirm purity and structure .
- SAR Validation: Corrogate in vitro/in silico activity data (e.g., IC₅₀ values vs. docking scores) to identify pharmacophores .
How can mixed-methods approaches enhance studies on this compound’s biological activity?
Advanced Question
- Methodological Answer:
- Integration: Combine quantitative assays (e.g., cytotoxicity IC₅₀) with qualitative transcriptomic analysis to identify mechanistic pathways .
- Triangulation: Validate findings across multiple models (e.g., cell lines, zebrafish) to reduce species-specific bias .
- Workflow: Use tools like NVivo for qualitative data coding and Prism for statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
